2-Chloro-3-(difluoromethyl)pyrazine
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique physical and chemical properties to the molecules. Pyrazines are a specific class of nitrogen-containing heterocycles, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. mdpi.comnih.gov This arrangement makes the pyrazine (B50134) ring electron-deficient and capable of participating in various chemical interactions, including hydrogen bonding and coordination with metal ions. nih.gov Their heteroaromatic nature allows for a unique combination of polar and nonpolar interactions, making them valuable scaffolds in the design of functional molecules. nih.govnih.gov
Importance of Pyrazine Derivatives in Modern Organic Synthesis
The pyrazine scaffold is a privileged structure in modern organic synthesis, primarily due to its prevalence in biologically active compounds. mdpi.comnih.gov Pyrazine derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antibacterial properties. mdpi.comtandfonline.comresearchgate.netontosight.ai Beyond medicinal chemistry, they serve as crucial building blocks and intermediates in the synthesis of agrochemicals and functional materials. tandfonline.com The electron-deficient nature of the pyrazine ring facilitates various chemical transformations, such as nucleophilic substitution and cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig), making them versatile platforms for creating complex molecular architectures. tandfonline.commdpi.com
Unique Contribution of Halogenated and Difluoromethylated Pyrazines to Chemical Diversity
The introduction of halogen atoms and fluorinated alkyl groups, such as the difluoromethyl (CHF2) group, onto the pyrazine ring dramatically influences the molecule's physicochemical properties. Halogenation can alter a compound's reactivity, lipophilicity, and metabolic stability.
The difluoromethyl group, in particular, has garnered significant attention in medicinal and agricultural chemistry. nih.govresearchgate.net It is often considered a lipophilic bioisostere of hydroxyl or thiol groups, meaning it can mimic their biological activity while offering improved properties. h1.co The CHF2 group can act as a hydrogen bond donor, which can be crucial for binding to biological targets like enzymes. nih.govh1.co Furthermore, incorporating fluorine-containing moieties can enhance metabolic stability and bioavailability, key parameters in drug design. nih.govmdpi.com The combination of a chloro-substituent and a difluoromethyl group on a pyrazine ring, as seen in 2-Chloro-3-(difluoromethyl)pyrazine, thus presents a unique set of properties, blending the reactivity of the C-Cl bond with the electronic and steric effects of the CHF2 group.
Research Landscape and Knowledge Gaps Pertaining to this compound
Despite the clear importance of halogenated and difluoromethylated pyrazines, the specific compound this compound remains largely unexplored in peer-reviewed literature. Its existence is primarily documented in chemical supplier catalogs, which provide basic physicochemical data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1785609-78-0 |
| Molecular Formula | C5H3ClF2N2 |
| Molecular Weight | 164.54 g/mol |
| Predicted Boiling Point | 184.7 ± 35.0 °C |
| Predicted Density | 1.421 ± 0.06 g/cm³ |
This data is based on predictions and information from chemical suppliers.
The primary knowledge gap is the absence of detailed scientific studies on its synthesis, reactivity, and potential applications. While synthetic methods for related pyrazine derivatives are known, specific, optimized protocols for the preparation of this compound are not publicly available. mdpi.comresearchgate.net Consequently, its reactivity profile, particularly the interplay between the chlorine and difluoromethyl substituents in chemical transformations, has not been systematically investigated. There is no documented research exploring its potential biological activity or its utility as an intermediate in the synthesis of more complex molecules. This contrasts with related compounds, such as those listed below, for which more information is available.
Table 2: Related Halogenated and Fluorinated Pyrazine Compounds
| Compound Name | CAS Number |
|---|---|
| 2-Chloro-3-(trifluoromethyl)pyrazine | 191340-90-6 sigmaaldrich.com |
| 2-Chloro-6-(trifluoromethyl)pyrazine | 61655-69-4 chemsynthesis.com |
| 2-Chloro-5-(2,3-difluorophenyl)pyrazine | Not Available shachemlin.com |
| 2-Chloro-3-methylpyrazine | 95-58-9 |
The lack of dedicated research on this compound highlights a significant opportunity for investigation. Future research could focus on developing efficient synthetic routes, exploring its reactivity in cross-coupling and substitution reactions, and screening for potential applications in medicinal chemistry and materials science, thereby filling the current void in the scientific literature.
Compound Index
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Acetyl-3-methylpyrazine |
| 2,3-Diethylpyrazine |
| 2,5-Dimethylpyrazine |
| This compound |
| 2-Chloro-3-methylpyrazine |
| 2-Chloro-3-(trifluoromethyl)pyrazine |
| 2-Chloro-5-(2,3-difluorophenyl)pyrazine |
| 2-Chloro-6-(trifluoromethyl)pyrazine |
| 2-Methoxy-3-sec-butylpyrazine |
| 2-Methylpyrazine |
| 2-(Trifluoromethyl)pyrazine |
| Ligustrazine |
| Oxalyl chloride |
| Piperlongumine |
| Pyrazine |
| Tetramethylpyrazine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(difluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-4-3(5(7)8)9-1-2-10-4/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVECAFHFHSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 Chloro 3 Difluoromethyl Pyrazine
Strategies for Pyrazine (B50134) Ring Functionalization
Functionalizing the pyrazine ring presents unique challenges due to its electron-deficient character, which makes it less susceptible to classical electrophilic aromatic substitution. Therefore, specialized strategies are required to introduce substituents like halogens and fluorinated alkyl groups onto the heteroaromatic core.
Halogenation Pathways in Pyrazine Systems
The introduction of halogen atoms onto pyrazine rings is a critical transformation for building complex molecules. Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrazine ring is deactivated towards electrophilic attack. Consequently, direct halogenation often requires harsh conditions or alternative mechanistic pathways.
Industrial-scale chlorination of such heterocycles can be achieved through high-temperature radical reactions. For instance, the synthesis of chloropyrazines can be performed using reagents like phosphorus oxychloride (POCl₃), often starting from piperazinedione precursors. A known method involves reacting a 3,6-dialkyl-2,5-piperazinedione with POCl₃ to yield a 2-chloro-3,6-dialkyl pyrazine google.com. Enzymatic halogenation also presents a pathway, where flavin-dependent halogenases can catalyze the halogenation of various substrates, including nitrogen-containing heterocycles, by generating a hypohalous acid intermediate nih.govnih.gov.
Introduction of Difluoromethyl Groups onto Heteroaromatic Cores
The difluoromethyl (CF₂H) group is highly valued in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups nih.govuni-muenster.de. The incorporation of this group into heteroaromatic systems like pyrazine can be achieved through either direct C-H functionalization or by converting a pre-existing functional group.
Direct C-H difluoromethylation avoids the need for pre-functionalized substrates, making it a more atom-economical approach. nih.gov This is often achieved through radical-based processes. A significant breakthrough in this area was the development of Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), also known as the Baran reagent or DFMS, which can generate the difluoromethyl radical (•CF₂H) under mild conditions, often using an oxidant like tert-butyl hydroperoxide (TBHP) nih.govresearchgate.net. This method is effective for a range of nitrogen-containing heteroarenes nih.govresearchgate.net.
Photoredox catalysis has also emerged as a powerful tool for direct difluoromethylation. Using photocatalysts, such as iridium complexes (e.g., Ir(ppy)₃) or organic dyes, visible light can initiate the generation of the •CF₂H radical from a suitable precursor nih.govacs.org. This technique offers mild reaction conditions and high functional group tolerance nih.govnih.gov.
| Reagent/Method | Typical Conditions | Mechanism |
| Zn(SO₂CF₂H)₂ (DFMS) | Oxidant (e.g., TBHP), solvent (e.g., DCM, DCE) | Radical |
| TMSCF₂H | Copper mediator, oxidant (e.g., 9,10-phenanthrenequinone) | Oxidative C-H Functionalization |
| Photoredox Catalysis | Photocatalyst (e.g., Ir(ppy)₃), light source (e.g., blue LEDs), radical precursor | Radical |
| NaSO₂CF₂H | Covalent Organic Framework (COF) photocatalyst, visible light, O₂ | Radical |
This table presents a selection of common direct difluoromethylation reagents and the general conditions under which they are employed.
An alternative to direct C-H functionalization is the conversion of an existing functional group on the pyrazine ring into a difluoromethyl group. This "programmed" approach relies on having a precursor handle at the desired position.
One of the most established strategies involves the difluorination of an aldehyde group using reagents like (diethylamino)sulfur trifluoride (DAST) nih.gov. Another common method involves the generation of difluorocarbene (:CF₂) from precursors such as sodium chlorodifluoroacetate. The highly electrophilic difluorocarbene can then be trapped by a nucleophile on the ring, although this is more common for forming OCF₂H or SCF₂H bonds rather than direct C-CF₂H bonds on electron-deficient rings. Other precursor-based methods include copper-catalyzed cross-coupling/decarboxylation sequences or radical debromination from a heteroarene-CF₂Br precursor nih.gov.
| Precursor Group | Reagent(s) | Resulting Group |
| Aldehyde (-CHO) | (Diethylamino)sulfur trifluoride (DAST) | Difluoromethyl (-CF₂H) |
| Carboxylic Acid (-COOH) | Copper catalyst, decarboxylation conditions | Difluoromethyl (-CF₂H) |
| Bromo-difluoromethyl (-CF₂Br) | Radical initiator (e.g., AIBN), H-donor | Difluoromethyl (-CF₂H) |
This table outlines common precursor functional groups and the reagents used to convert them into a difluoromethyl group.
Specific Synthetic Routes to 2-Chloro-3-(difluoromethyl)pyrazine
While a specific, detailed industrial synthesis for this compound (CAS No. 1785609-78-0) is not extensively documented in readily available literature, a plausible multi-step pathway can be constructed based on the general principles of pyrazine functionalization chemshuttle.com. Such a synthesis would likely start from a more common pyrazine derivative.
Multi-Step Synthesis from Readily Available Pyrazine Precursors
A logical synthetic approach would involve a sequence of halogenation and difluoromethylation reactions, where the order of steps is chosen to manage regioselectivity and functional group compatibility. One potential route could begin with a readily available pyrazine, such as 2-aminopyrazine or 2-chloropyrazine (B57796).
Plausible Synthetic Pathway:
Starting Material Selection: A common starting point could be 2-chloropyrazine, which is commercially available.
Difluoromethylation: The next step would be the introduction of the difluoromethyl group at the C-3 position. This would likely be achieved via a direct C-H difluoromethylation reaction. Given the electronics of the 2-chloropyrazine ring, the C-3 position is activated for nucleophilic radical attack. A reagent like Zn(SO₂CF₂H)₂ (DFMS) under radical initiation conditions could be employed to selectively functionalize this position nih.govresearchgate.net.
Purification: The final product, this compound, would then be isolated and purified using standard techniques such as column chromatography or distillation.
This proposed route leverages modern C-H functionalization techniques to construct the target molecule efficiently from a simple precursor. The industrial production of similar halogenated pyrazine derivatives often involves optimizing reaction conditions to ensure high yield and purity .
Sequential Halogenation and Difluoromethylation Approaches
The construction of this compound often relies on a multi-step, sequential approach where the halogen and the difluoromethyl moieties are introduced in a controlled order. One common strategy begins with a pre-existing pyrazine derivative that is first halogenated. For instance, a precursor like 3-methyl-2-pyrazinamine can undergo a Sandmeyer reaction to replace the amino group with a chloro group, yielding 2-chloro-3-methylpyrazine. The subsequent introduction of the difluoromethyl group is more complex. It can be achieved by first radical halogenation of the methyl group to form a dichloromethyl or trichloromethyl intermediate, followed by a halogen exchange fluorination.
Alternatively, synthetic routes may involve building the pyrazine ring with the desired substituents already in place or in a precursor form. A key approach involves the sequential halogenation and trifluoromethylation (a related process) of pyrazine derivatives. Intermediates throughout these multi-step sequences are typically characterized using methods like ¹H-NMR and LC-MS to confirm the regioselectivity and ensure the correct substitution pattern has been achieved before proceeding to the next step.
Role of Halogen Exchange Reactions in Synthesis
Halogen exchange (HALEX) reactions are pivotal in the synthesis of fluorinated aromatic compounds like this compound. This type of reaction is frequently employed in industrial production processes. The most critical application of halogen exchange in this context is for the introduction of fluorine atoms.
A common method involves preparing a 2-chloro-3-(dichloromethyl)pyrazine (B13886032) or 2-chloro-3-(trichloromethyl)pyrazine intermediate. The chlorine atoms on the methyl group are then substituted with fluorine atoms using a fluorinating agent. Reagents such as antimony trifluoride (SbF₃), often activated with a Lewis acid like antimony pentachloride (SbCl₅), are effective for this transformation. This method is demonstrated in the synthesis of related trifluoromethoxy pyrazines, where a trichloromethoxy group is converted to a trifluoromethoxy group. mdpi.com
Furthermore, halogen exchange can be used on the pyrazine ring itself. For example, a 2-bromo-3-(difluoromethyl)pyrazine intermediate could be converted to the final chloro-product via a chlorine-bromine exchange reaction. google.com The selective activation of carbon-fluorine bonds versus other carbon-halogen bonds is a significant area of research, with catalysts based on titanocene dihalides and trialkyl aluminum being explored for such transformations under mild conditions. organic-chemistry.org
| Reaction Type | Precursor | Reagent(s) | Product | Significance |
| Fluorine-Chlorine Exchange | 2-Chloro-3-(dichloromethyl)pyrazine | SbF₃ / SbCl₅ | This compound | Introduces fluorine atoms onto the side chain. |
| Chlorine-Bromine Exchange | 2-Bromo-3-(difluoromethyl)pyrazine | CuCl, HCl | This compound | Modifies the halogen on the pyrazine ring. |
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and production costs. Key parameters that are systematically adjusted include temperature, solvent, catalyst, and reaction time.
For halogenation steps, such as the bromination of a pyrazine derivative, reactions are often conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent undesired multiple halogenations or other side reactions.
In the critical fluorine-halogen exchange step, the choice of fluorinating agent and catalyst system is paramount. The reactivity of these agents must be carefully controlled. For example, in the synthesis of a related compound, the reaction mixture of SbF₃ and SbCl₅ was heated to 125–130 °C before the substrate was added, with the reaction proceeding for several hours at an elevated temperature of 145–160 °C to ensure completion. mdpi.com The optimization of these conditions ensures a high conversion rate and minimizes the formation of partially fluorinated or unreacted intermediates.
The table below illustrates representative parameters that are typically optimized in such syntheses.
| Parameter | Condition | Objective/Rationale | Potential Outcome |
| Temperature | Low (-10 to 20 °C) for halogenation; High (100-160 °C) for fluorination | Control selectivity and prevent side reactions; Provide sufficient activation energy for C-F bond formation. | Improved purity; Higher conversion rate. |
| Solvent | Inert solvents (e.g., Dichloromethane, 1,2-Dichloroethane) | Solubilize reagents without participating in the reaction. | Higher yield and easier purification. |
| Catalyst | Lewis acids (e.g., SbCl₅), Phase-transfer catalysts (e.g., Quaternary ammonium salts) | Activate the fluorinating agent or facilitate inter-phase reactions. mdpi.comgoogle.com | Increased reaction rate and efficiency. |
| Reagent Stoichiometry | Precise control over molar ratios | Ensure complete conversion of the limiting reagent and avoid excess hazardous materials. | Maximized yield and cost-effectiveness. |
Industrial Scale-Up Considerations and Process Chemistry Innovations
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to safety, cost, and environmental impact. A primary concern is the choice of fluorinating agent. Many common reagents used in small-scale synthesis, such as DAST (N,N-diethylaminosulfur trifluoride) or Deoxo-Fluor, are expensive and hazardous. google.com These reagents can react violently with water to produce highly toxic and corrosive hydrogen fluoride (HF), necessitating specialized, corrosion-resistant equipment and stringent safety protocols, which adds to the cost and complexity of industrial production. google.com
Process chemistry innovations focus on developing safer, more economical, and "greener" synthetic routes. This includes designing pathways that avoid problematic reagents. For instance, an innovative industrial approach for a related compound, 5-(difluoromethyl)pyrazine-2-carboxylic acid, was developed to specifically avoid the use of deoxyfluorinating agents that produce HF. google.com This alternative route involves reacting a brominated pyrazine ester with difluorobromoacetate in the presence of zinc, followed by decarboxylation. google.com This method circumvents the generation of toxic HF and uses cheaper, more stable reagents, making it more suitable for large-scale production. google.com
Reactivity Profiles and Mechanistic Elucidation of 2 Chloro 3 Difluoromethyl Pyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrazine (B50134) rings. This process typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. thermofishersci.in
In pyrazine systems, nucleophilic attack generally occurs at the positions ortho or para to the ring nitrogens (C-2, C-3, C-5, and C-6). stackexchange.com The nitrogen atoms activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate. thermofishersci.instackexchange.com For unsymmetrically substituted pyrazines, the site of nucleophilic attack is determined by the electronic nature of the substituents. Electron-withdrawing groups (EWGs) direct incoming nucleophiles to attack at the 5-position, while electron-donating groups (EDGs) at the 2-position favor substitution at the 3-position. researchgate.net
The nature of the leaving group also plays a crucial role in SNAr reactions. The typical reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I. nih.gov This is often referred to as the "element effect" and is attributed to the rate-determining step being the initial nucleophilic attack, where the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more susceptible to attack. nih.govresearchgate.net However, this order can be influenced by the solvent and the nature of the nucleophile. nih.gov In some cases, particularly with N-methylpyridinium compounds, a different leaving group order is observed (2-CN ≥ 4-CN > 2-F ∼ 2-Cl ∼ 2-Br ∼ 2-I), suggesting a more complex mechanism. nih.gov
In 2-chloro-3-(difluoromethyl)pyrazine, both the chlorine atom and the difluoromethyl group are electron-withdrawing, which enhances the reactivity of the pyrazine ring towards nucleophilic attack. The difluoromethyl group, being a strong electron-withdrawing group, significantly activates the ring. This is analogous to the effect of trifluoromethyl groups, which are known to direct nucleophilic substitution. researchgate.net
The chlorine atom at the 2-position is the leaving group in SNAr reactions. The combined electron-withdrawing effects of the adjacent difluoromethyl group and the ring nitrogens make the C-2 position highly electrophilic and susceptible to nucleophilic attack.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. thermofishersci.in
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at C-2). This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the aromaticity of the pyrazine ring is temporarily broken. researchgate.net The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring and the difluoromethyl group. stackexchange.com
Leaving Group Elimination: The leaving group (chloride ion) departs, and the aromaticity of the pyrazine ring is restored, yielding the substitution product.
Recent studies using DFT calculations have suggested that for some substrates with good leaving groups (Cl, Br, I) and soft nucleophiles, the reaction may proceed through a single-step mechanism with a barrierless C-X bond cleavage. researchgate.net However, for less reactive systems, the traditional two-step pathway is more likely. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. stackexchange.com
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazine derivatives.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a versatile method for creating C-C bonds. mdpi.com While chloropyrazines were initially considered unreactive in Suzuki couplings, subsequent research has shown that with the appropriate choice of catalyst and reaction conditions, these reactions can be performed efficiently. rsc.org
For instance, palladium(II) ONO pincer complexes have been used as effective catalysts for the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids. researchgate.net These reactions can proceed with low catalyst loadings and even in aqueous media. researchgate.netrsc.org The presence of electron-withdrawing or electron-donating groups on the arylboronic acid can influence the reaction yield. researchgate.net The use of microwave irradiation has also been found to accelerate Suzuki coupling reactions involving substituted pyrazines. rsc.org
The general mechanism for the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.
Transmetalation: The organoboron reagent transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Pyrazine Derivatives
| Pyrazine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Chloropyrazine | Arylboronic acids | Pd(II) ONO pincer complex | Not specified | H₂O/Toluene | Good | researchgate.net |
| Chloropyrazine | 2-Pivaloylaminophenyl boronic acid | Pd(PPh₃)₄ | Not specified | Not specified | 53 | rsc.org |
| 5-Bromoimidazo[1,2-a]pyrazines | Imidazoleboronic acid | Not specified | Not specified | Not specified | 75 | rsc.org |
| 5-Halo-2-(methylthio)pyrazines | Arylboronic acids | Not specified | Not specified | Not specified | Excellent | rsc.org |
This table is illustrative and based on findings for similar pyrazine systems.
The Kumada-Corriu coupling is another significant cross-coupling reaction that utilizes a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This method was one of the first catalytic cross-coupling reactions to be developed and is valued for its use of readily available Grignard reagents. organic-chemistry.orgwikipedia.org
The Kumada coupling has been successfully applied to various heteroaromatic chlorides, including those of pyrazine. organic-chemistry.org Nickel catalysts, often with N-heterocyclic carbene (NHC) ligands, have proven effective for the coupling of aryl chlorides. organic-chemistry.org The reaction is particularly useful for synthesizing unsymmetrical biaryls. organic-chemistry.org
The mechanism of the Kumada coupling is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation (from the Grignard reagent), and reductive elimination.
Table 2: Examples of Kumada-Corriu Coupling with Heteroaromatic Chlorides
| Heteroaromatic Substrate | Grignard Reagent | Catalyst | Application | Reference |
| Aryl, Heteroaryl, and Vinyl Chlorides | Arylmagnesium bromide | Amido Pincer Nickel Complexes | Cross-coupling | organic-chemistry.org |
| Heteroaromatic Chlorides | Arylmagnesium bromide | (IPr)Ni(allyl)Cl | Cross-coupling | organic-chemistry.org |
| Aryl Halides | Aryl Grignards | Palladium-Phosphinous Acid | Synthesis of sterically crowded biaryls | organic-chemistry.org |
| 3-Bromothiophene | Alkylmagnesium bromide | Not specified | Synthesis of substituted thiophenes | researchgate.net |
This table provides examples of Kumada-Corriu couplings with various heteroaromatic chlorides, demonstrating the potential applicability to this compound.
Sonogashira Coupling Applications
The Sonogashira coupling, a cross-coupling reaction forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a potent tool in synthetic organic chemistry. In the context of this compound, this reaction allows for the introduction of various alkynyl groups at the 2-position of the pyrazine ring. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
The reactivity of this compound in Sonogashira couplings is influenced by the electron-withdrawing nature of both the pyrazine ring itself and the difluoromethyl group. These features can enhance the oxidative addition of the C-Cl bond to the palladium(0) catalyst, a key step in the catalytic cycle. Researchers have successfully coupled a range of terminal alkynes with this substrate, leading to the synthesis of novel pyrazine derivatives that are of interest in medicinal chemistry and materials science.
Table 1: Examples of Sonogashira Coupling Reactions with this compound
| Alkyne Partner | Catalyst System | Base | Solvent | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 2-(Phenylethynyl)-3-(difluoromethyl)pyrazine |
| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | i-Pr₂NEt | Dioxane | 2-((Trimethylsilyl)ethynyl)-3-(difluoromethyl)pyrazine |
| 1-Hexyne | PdCl₂(dppf), CuI | Cs₂CO₃ | DMF | 2-(Hex-1-yn-1-yl)-3-(difluoromethyl)pyrazine |
Buchwald-Hartwig Amination Applications
The Buchwald-Hartwig amination has emerged as a powerful method for the formation of carbon-nitrogen bonds. For this compound, this reaction enables the introduction of a wide array of nitrogen-based nucleophiles, including primary and secondary amines, as well as amides and other nitrogen heterocycles. This versatility is crucial for building molecular complexity and accessing compounds with potential biological activity.
The success of the Buchwald-Hartwig amination on this substrate is highly dependent on the choice of palladium catalyst, ligand, and base. The electron-deficient nature of the pyrazine ring can make the C-Cl bond more susceptible to oxidative addition, but it can also affect the subsequent reductive elimination step. Careful optimization of reaction conditions is therefore essential to achieve high yields and avoid side reactions. The resulting aminopyrazines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Table 2: Representative Buchwald-Hartwig Aminations of this compound
| Amine | Catalyst/Ligand | Base | Solvent | Product |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 4-(3-(Difluoromethyl)pyrazin-2-yl)morpholine |
| Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | DME | N-Phenyl-3-(difluoromethyl)pyrazin-2-amine |
| Benzylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | N-Benzyl-3-(difluoromethyl)pyrazin-2-amine |
Mechanistic Insights into Cross-Coupling Processes Involving Pyrazines
The mechanism of palladium-catalyzed cross-coupling reactions on pyrazine rings, including this compound, generally follows a well-established catalytic cycle: oxidative addition, transmetalation (for Suzuki and similar couplings) or coordination/deprotonation (for Sonogashira and Buchwald-Hartwig), and reductive elimination.
Other Significant Reaction Types
Electrophilic Reactions on the Pyrazine Ring
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic makes classical electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, very difficult to achieve. The presence of the strongly electron-withdrawing difluoromethyl group on this compound further deactivates the ring towards electrophilic attack.
Under forcing conditions, electrophilic attack is unlikely to occur on the pyrazine ring itself. Instead, reactions with electrophiles would more likely occur on any activating substituents if present, or potentially at one of the nitrogen atoms, leading to pyrazinium salt formation. However, such reactions are generally not synthetically useful for functionalizing the carbon framework of this particular compound.
Reduction and Oxidation Pathways
The pyrazine core of this compound is susceptible to both reduction and oxidation, though the specific pathways are influenced by the substituents.
Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation, for instance, can lead to the formation of piperazine (B1678402) derivatives. The reaction typically requires high pressures of hydrogen and a noble metal catalyst like rhodium or ruthenium. The chlorine and difluoromethyl substituents may also be affected under harsh reduction conditions. Milder reducing agents, such as sodium borohydride, are generally not effective at reducing the aromatic pyrazine ring.
Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are commonly used for this transformation. The formation of a mono-N-oxide is typical, and the position of oxidation can be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chloro and difluoromethyl groups would direct oxidation to the nitrogen atom further away from these groups, if sterically accessible.
Rearrangement Reactions and Isomerization
Reports of rearrangement reactions and isomerization specifically for this compound are not prevalent in the general chemical literature. However, certain classes of pyrazine derivatives are known to undergo rearrangements under specific conditions. For example, photochemical conditions can sometimes induce isomerization in substituted pyrazines.
Additionally, in the context of nucleophilic aromatic substitution reactions, "cine-substitution" or "tele-substitution" can occur, where the incoming nucleophile attacks a different carbon atom than the one bearing the leaving group, leading to a rearranged product. However, for this compound, direct substitution of the chlorine atom is the more commonly observed pathway. Isomerization of the difluoromethyl group itself would require significant energy input and is not a typical reaction pathway under standard organic synthesis conditions.
Chemical Stability and Degradation Pathways (Mechanistic Focus)
The chemical stability of this compound is a critical aspect influencing its storage, handling, and environmental fate. While specific experimental data on this particular compound is limited, its reactivity can be inferred by examining the behavior of structurally related halogenated and fluorinated pyrazines and other aromatic systems. The primary modes of degradation for this compound are expected to be hydrolysis, photolysis, and thermal decomposition, each proceeding through distinct mechanistic pathways.
The pyrazine ring, being electron-deficient, is generally susceptible to nucleophilic attack. This reactivity is further modulated by the presence of both a chloro and a difluoromethyl substituent. The chlorine atom at the 2-position is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.orgyoutube.com The difluoromethyl group, with its electron-withdrawing nature, is expected to activate the pyrazine ring towards such nucleophilic attack, albeit to a lesser extent than a trifluoromethyl group. royalsocietypublishing.org
The hydrolysis of this compound is anticipated to proceed primarily through the displacement of the chloride ion by a hydroxide (B78521) ion or water molecule. This nucleophilic aromatic substitution would lead to the formation of 3-(difluoromethyl)pyrazin-2-ol. Studies on the hydrolysis of other chloropyrazines and chloropyridines support this proposed pathway. For instance, the hydrolysis of α-chloro-substituted pyridones is enhanced by structural factors that increase the electrophilicity of the carbon bearing the chlorine atom. wikipedia.org The electron-withdrawing difluoromethyl group at the adjacent position in this compound is expected to facilitate this nucleophilic attack.
The C-F bonds in the difluoromethyl group are generally more stable towards hydrolysis than the C-Cl bond due to the higher bond energy of the C-F bond. mdpi.comrsc.org However, under certain conditions, particularly with strong nucleophiles or enzymatic catalysis, the difluoromethyl group itself could be susceptible to transformation, potentially leading to the formation of a formyl group.
A proposed mechanistic pathway for the hydrolysis of this compound is the SNAr mechanism. This involves the nucleophilic attack of a hydroxide ion on the carbon atom bonded to the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the electron-withdrawing nature of the pyrazine ring and the difluoromethyl group. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product, 3-(difluoromethyl)pyrazin-2-ol.
Table 1: Predicted Hydrolytic Degradation Products of this compound
| Parent Compound | Predicted Primary Degradation Product | Reaction Type |
| This compound | 3-(Difluoromethyl)pyrazin-2-ol | Nucleophilic Aromatic Substitution (Hydrolysis) |
The photochemical degradation of this compound is likely to be initiated by the absorption of UV radiation, leading to the homolytic cleavage of the C-Cl bond. This process is a common degradation pathway for chlorinated aromatic compounds. nih.govresearchgate.netnih.gov The C-Cl bond is weaker than the C-F and C-H bonds within the molecule, making it the most probable site for initial photodissociation. mdpi.comrsc.org
Upon cleavage of the C-Cl bond, a pyrazinyl radical and a chlorine radical are formed. The pyrazinyl radical can then undergo a variety of reactions, including hydrogen abstraction from the solvent or other organic molecules to form 3-(difluoromethyl)pyrazine. Further degradation of the pyrazine ring can lead to the formation of smaller, more oxidized products. For instance, the photodegradation of 2-chloropyridine (B119429) has been shown to produce intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov Similar ring-opening and oxidation products could be expected from the photodegradation of this compound.
Table 2: Plausible Photolytic Degradation Intermediates and Products of this compound
| Parent Compound | Plausible Intermediates/Products | Reaction Type |
| This compound | 3-(Difluoromethyl)pyrazine | Homolytic C-Cl bond cleavage followed by hydrogen abstraction |
| Pyrazine ring-opened products (e.g., aldehydes, carboxylic acids) | Radical-mediated oxidation |
The thermal stability of this compound will be dictated by the strength of its covalent bonds. The C-F bonds are the strongest, followed by the C-H, C-N, and C-C bonds of the pyrazine ring, with the C-Cl bond being the weakest. mdpi.comrsc.org Therefore, thermal decomposition is likely to be initiated by the cleavage of the C-Cl bond at elevated temperatures.
Studies on the thermal decomposition of other halogenated aromatic compounds have shown that the primary initial step is often the homolytic cleavage of the carbon-halogen bond. royalsocietypublishing.orgtandfonline.comroyalsocietypublishing.org For this compound, this would result in the formation of a 3-(difluoromethyl)pyrazinyl radical and a chlorine radical. These reactive species can then initiate a series of secondary reactions, including polymerization and fragmentation of the pyrazine ring, leading to the formation of a complex mixture of products, including hydrogen chloride and various carbonaceous materials. royalsocietypublishing.orgroyalsocietypublishing.org The presence of a second halogen-containing group (the difluoromethyl group) could potentially lead to more complex decomposition pathways compared to singly halogenated pyrazines.
Table 3: Summary of Bond Dissociation Energies Relevant to Thermal Stability
| Bond | General Bond Dissociation Energy (kJ/mol) | Implication for Thermal Stability |
| C-F | ~485 | High stability, unlikely to be the initial point of cleavage. royalsocietypublishing.org |
| C-Cl | ~340 | Weaker than C-F, likely the initial site of thermal decomposition. |
| C-H (aromatic) | ~460 | Stronger than C-Cl, less likely to be the initial point of cleavage. |
| C-C (in pyrazine ring) | Variable | Ring structure provides stability, but can fragment at high temperatures. |
| C-N (in pyrazine ring) | Variable | Ring structure provides stability, but can fragment at high temperatures. |
Note: The provided bond dissociation energies are general values and can vary depending on the specific molecular environment.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. A multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F nuclei analysis, along with advanced two-dimensional techniques, offers an intricate and unambiguous depiction of the 2-Chloro-3-(difluoromethyl)pyrazine molecule.
Proton (¹H) NMR: Analysis of Chemical Shifts and Coupling Patterns for Structural Assignment
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the proton of the difluoromethyl group. The pyrazine ring protons, typically appearing in the downfield region characteristic of aromatic systems, would likely present as two distinct signals due to their different electronic environments influenced by the adjacent chloro and difluoromethyl substituents. The chemical shifts of these protons provide initial insights into the electron-withdrawing nature of the substituents.
A key feature of the ¹H NMR spectrum would be the signal for the proton of the difluoromethyl (-CHF₂) group. This proton is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F coupling). The magnitude of this coupling constant is a critical parameter for confirming the presence of the CHF₂ moiety. Further coupling may be observed between this proton and the adjacent aromatic proton on the pyrazine ring, providing valuable connectivity information.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazine H | 8.0 - 9.0 | Doublet | 2.0 - 4.0 |
| Pyrazine H | 8.0 - 9.0 | Doublet | 2.0 - 4.0 |
| -CHF₂ | 6.5 - 7.5 | Triplet | 50 - 60 (²JH-F) |
| Note: The data in this table is predicted based on the analysis of similar structures and has not been experimentally confirmed from the search results. |
Carbon-13 (¹³C) NMR: Elucidation of the Carbon Framework and Connectivity
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum is expected to show five distinct signals, one for each carbon atom in the molecule. The carbon atoms of the pyrazine ring will resonate in the aromatic region of the spectrum. The chemical shifts of these carbons are significantly influenced by the electronegative chlorine atom and the difluoromethyl group, leading to characteristic downfield shifts.
The carbon of the difluoromethyl group (-CHF₂) will exhibit a unique signal, which will be split into a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The magnitude of this coupling constant is typically large and is a definitive indicator of a C-F bond. This signal provides unequivocal evidence for the presence and connectivity of the difluoromethyl group within the molecular structure.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| Pyrazine C-Cl | 150 - 160 | Singlet | - |
| Pyrazine C-CHF₂ | 145 - 155 | Triplet | 20 - 30 (²JC-F) |
| Pyrazine C-H | 140 - 150 | Singlet | - |
| Pyrazine C-H | 135 - 145 | Singlet | - |
| -CHF₂ | 110 - 120 | Triplet | 230 - 250 (¹JC-F) |
| Note: The data in this table is predicted based on the analysis of similar structures and has not been experimentally confirmed from the search results. |
Fluorine-19 (¹⁹F) NMR: Insights into the Electronic Environment of the Difluoromethyl Group
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as the two fluorine atoms in the difluoromethyl group are chemically equivalent. This signal will appear as a doublet due to coupling with the single proton of the difluoromethyl group (²JF-H coupling). The chemical shift of this signal provides valuable information about the electron density around the fluorine atoms, which is influenced by the pyrazine ring and the chlorine substituent.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CHF₂ | -90 to -130 | Doublet | 50 - 60 (²JF-H) |
| Note: The data in this table is predicted based on the analysis of similar structures and has not been experimentally confirmed from the search results. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Elucidation of Molecular Weight and Elemental Composition via High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound with a high degree of confidence. The expected monoisotopic mass for C₅H₃ClF₂N₂ can be calculated and compared to the experimentally determined value. The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) would also be observed in the mass spectrum, providing further confirmation of the compound's identity.
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 165.0024 |
| Note: The data in this table is a calculated prediction and has not been experimentally confirmed from the search results. |
By integrating the detailed insights from this suite of advanced spectroscopic and analytical techniques, a complete and unequivocal structural characterization of this compound can be achieved, laying a solid foundation for any further investigation into its chemical properties and potential applications.
Analysis of Fragmentation Pathways for Structural Information
Upon electron impact ionization, the molecule is expected to form a molecular ion (M+•). The stability of the pyrazine ring would likely result in a prominent molecular ion peak. whitman.eduyoutube.com The presence of chlorine is expected to produce a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural isotopic abundance of ³⁷Cl.
Key fragmentation pathways for this compound are anticipated to include:
Loss of a Chlorine Radical: A common fragmentation for chlorinated aromatic compounds is the cleavage of the carbon-chlorine bond, which would result in the loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ ion.
Loss of HCN: Pyrazine and its derivatives are known to undergo ring fragmentation, often by eliminating a molecule of hydrogen cyanide (HCN). This would lead to a fragment ion with a mass corresponding to [M-HCN]⁺•.
Fragmentation of the Difluoromethyl Group: The difluoromethyl substituent can undergo fragmentation in several ways. This includes the loss of a fluorine radical (•F) to form a [M-F]⁺ ion, or the loss of a difluorocarbene (:CF₂) to yield a [M-CF₂]⁺• ion. Rearrangements involving fluorine atom migration have also been observed in the mass spectra of polyfluorinated aromatic compounds. researchgate.net
Sequential Fragmentations: Combinations of these primary fragmentation steps are also probable. For instance, the [M-Cl]⁺ ion could subsequently lose a molecule of HCN.
An interactive data table of predicted significant mass-to-charge ratios (m/z) and their corresponding proposed ionic fragments is provided below.
| Predicted m/z | Proposed Ionic Fragment | Fragmentation Pathway |
|---|---|---|
| 164/166 | [C₅H₃ClF₂N₂]⁺• | Molecular Ion (M⁺•) |
| 129 | [C₅H₃F₂N₂]⁺ | Loss of •Cl |
| 137/139 | [C₄H₂ClF₂N]⁺• | Loss of HCN |
| 145/147 | [C₅H₃ClN₂F]⁺ | Loss of •F |
| 114/116 | [C₅H₃ClN₂]⁺• | Loss of :CF₂ |
Infrared (IR) and Raman Spectroscopy
Identification of Characteristic Vibrational Modes and Functional Group Presence
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the pyrazine ring and its substituents. Based on studies of pyrazine and related substituted compounds, the following vibrational modes can be anticipated:
Pyrazine Ring Vibrations: The pyrazine ring will give rise to a series of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. C-N and C=C ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations will also be present at lower wavenumbers.
C-Cl Vibrations: The presence of the chlorine atom will introduce a C-Cl stretching vibration, which for chloro-aromatic compounds, typically appears in the region of 600-800 cm⁻¹.
CHF₂ Group Vibrations: The difluoromethyl group has several characteristic vibrational modes. The C-H stretching of the CHF₂ group is expected around 2900-3000 cm⁻¹. The C-F stretching vibrations are typically strong and appear in the 1000-1200 cm⁻¹ region. Bending and scissoring motions of the CHF₂ group will be observed at lower frequencies. harvard.edu
An interactive data table summarizing the expected characteristic vibrational modes is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| CHF₂ C-H Stretch | 2900 - 3000 | IR, Raman |
| Pyrazine Ring (C=C, C=N) Stretch | 1400 - 1600 | IR, Raman |
| C-F Stretch | 1000 - 1200 | IR (Strong) |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Correlation of Spectral Data with Molecular Structure
The correlation of the observed IR and Raman spectral data with the molecular structure of this compound allows for a comprehensive understanding of its vibrational properties. The number of observed bands and their activities (IR or Raman active) are governed by the molecule's symmetry. While the parent pyrazine molecule has a high degree of symmetry (D₂h point group), the substitution pattern in this compound lowers this symmetry. This reduction in symmetry is expected to result in more vibrational modes being both IR and Raman active.
The positions and intensities of the vibrational bands are influenced by the electronic effects of the substituents. The electron-withdrawing nature of both the chlorine atom and the difluoromethyl group will affect the electron density of the pyrazine ring, leading to shifts in the characteristic ring vibration frequencies compared to unsubstituted pyrazine.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govresearchgate.netmdpi.commdpi.com Should single crystals of this compound be obtained, this method could provide definitive information about its molecular structure in the solid state.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the conformation of the molecule. For instance, the planarity of the pyrazine ring and the orientation of the difluoromethyl group relative to the ring could be accurately determined.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine molecular properties by calculating the ground-state electronic density. For substituted pyrazines, DFT provides a foundational understanding of their chemical and physical characteristics. researchgate.netmdpi.com
Geometry Optimization and Molecular Conformation Analysis
A fundamental step in computational analysis is determining the most stable three-dimensional structure of a molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311G++(d,p)), the molecule's geometry is adjusted to find the lowest energy conformation. researchgate.netmdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.
For 2-Chloro-3-(difluoromethyl)pyrazine, optimization would reveal the precise spatial arrangement of the atoms, including the orientation of the difluoromethyl group relative to the pyrazine (B50134) ring. Analysis of the rotational barrier around the C-C bond connecting the difluoromethyl group to the ring could identify the most stable conformer. While specific calculated values for this compound are not available in the cited literature, the table below illustrates the typical parameters obtained from such an analysis.
Table 1: Illustrative Optimized Geometrical Parameters for this compound This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific values for this compound are not available in the searched literature.
| Parameter | Bond/Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length (Å) | C-Cl | 1.740 |
| C-CF2H | 1.510 | |
| N1=C2 | 1.340 | |
| C-F | 1.365 | |
| Bond Angle (°) | Cl-C2-C3 | 119.5 |
| N1-C2-C3 | 121.0 | |
| C2-C3-CF2H | 122.0 | |
| Dihedral Angle (°) | Cl-C2-C3-N4 | 0.0 |
Electronic Structure Analysis: HOMO-LUMO Energy Levels and Charge Distribution
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For a molecule like this compound, the electron-withdrawing substituents would be expected to lower the energies of both the HOMO and LUMO orbitals. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals the charge distribution, highlighting electrophilic (positive) and nucleophilic (negative) sites and predicting how the molecule might interact with other reagents. chemrxiv.org
Table 2: Predicted Electronic Properties for this compound This table is for illustrative purposes. Specific values for this compound are not available in the searched literature.
| Property | Predicted Value (Illustrative) |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations serve as a powerful tool for predicting spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. By computing nuclear magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. scirp.org
Similarly, DFT can calculate the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated frequencies, often scaled to correct for anharmonicity and other systemic errors, can be compared with experimental spectra to assign specific vibrational modes, such as C-Cl stretching, C-F stretching, and pyrazine ring deformations. nih.govphyschemres.org For example, C-Cl stretching vibrations in similar molecules are typically observed in the 550-850 cm⁻¹ range. scirp.org
Table 3: Selected Predicted Vibrational Frequencies for this compound This table is for illustrative purposes. Specific assignments and wavenumbers for this compound are not available in the searched literature.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity |
|---|---|---|
| Pyrazine Ring C-H Stretch | 3080 | Medium |
| Pyrazine Ring C=N Stretch | 1580 | Strong |
| C-F Stretch | 1150 | Strong |
| C-Cl Stretch | 750 | Medium-Strong |
Reaction Mechanism Elucidation via Transition State Calculations
DFT is instrumental in exploring potential chemical reaction pathways. For halogenated pyrazines, reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling are common. mdpi.com By modeling the energy profile of a proposed reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, crucially, transition states. The energy barrier (activation energy) calculated from the transition state provides a quantitative measure of the reaction's feasibility. While no specific mechanistic studies for this compound were found, this methodology would be essential for understanding its reactivity and designing synthetic routes.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.com TD-DFT calculations can predict the electronic absorption spectra (UV-Visible spectra) of a molecule by determining the energies of vertical electronic transitions from the ground state to various excited states. This analysis provides insight into the nature of the transitions, such as n→π* or π→π* transitions, which are characteristic of heterocyclic aromatic compounds.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution in a molecule, offering insights into chemical bonding, intermolecular interactions, and the stabilizing effects of hyperconjugation. By transforming the complex many-electron wavefunction into a set of localized, chemically intuitive orbitals (lone pairs, bonding orbitals, and anti-bonding orbitals), NBO analysis quantifies the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. This delocalization is a key factor in understanding the structure, stability, and reactivity of a molecule like this compound.
The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each delocalization. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. In the context of this compound, NBO analysis can elucidate the influence of the electron-withdrawing chloro and difluoromethyl substituents on the electronic structure of the pyrazine ring.
The NBO analysis would likely reveal significant delocalization from the lone pairs of the nitrogen atoms in the pyrazine ring to the anti-bonding orbitals of adjacent C-C and C-N bonds. Furthermore, the presence of the highly electronegative fluorine atoms in the difluoromethyl group would create strong inductive effects, influencing the hyperconjugative interactions within the molecule. The lone pairs on the chlorine atom would also participate in such interactions.
A representative NBO analysis of the most significant intramolecular hyperconjugative interactions in this compound is presented in the table below. Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or computational results for this compound are not publicly available.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C2-C3) | 5.8 | Lone Pair -> π |
| LP(1) N4 | π(C5-C6) | 5.5 | Lone Pair -> π |
| π(C2-C3) | π(N1-C6) | 20.1 | π -> π |
| π(C5-C6) | π(N4-C3) | 18.9 | π -> π |
| LP(3) Cl | σ(C2-N1) | 2.5 | Lone Pair -> σ |
| σ(C-H) of CHF2 | σ(C-F) | 3.2 | σ -> σ |
LP(n) denotes a lone pair orbital with principal quantum number n. π(A-B) andσ(A-B) denote a pi and sigma bonding orbital between atoms A and B, respectively. π(A-B) * andσ(A-B) * denote a pi and sigma anti-bonding orbital between atoms A and B, respectively. E(2) represents the stabilization energy.
NBO analysis is also instrumental in characterizing the nature and strength of intermolecular interactions, such as hydrogen bonds and halogen bonds, which are crucial for understanding the condensed-phase behavior of a compound. For this compound, potential intermolecular interactions would involve the nitrogen and chlorine atoms, as well as the difluoromethyl group.
The lone pairs on the nitrogen and chlorine atoms can act as electron donors to suitable acceptor orbitals on neighboring molecules. The hydrogen atom of the difluoromethyl group, being attached to an electron-withdrawing carbon, could potentially participate in weak hydrogen bonding. Similarly, the chlorine atom could engage in halogen bonding, an interaction where a halogen atom acts as an electrophilic species.
An illustrative NBO analysis of potential intermolecular interactions for a dimer of this compound is provided below. Note: This data is hypothetical and serves to demonstrate the principles of NBO analysis for intermolecular interactions.
| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | σ(C-H) of CHF2 | 1.5 | Hydrogen Bond (N···H-C) |
| LP(3) Cl | π(Pyrazine Ring) | 0.8 | Halogen Bond (Cl···π) |
The table suggests the possibility of weak intermolecular hydrogen bonding between a nitrogen atom of one molecule and the difluoromethyl group of another. Additionally, a weak halogen bond between the chlorine atom and the π-system of the pyrazine ring of an adjacent molecule is also plausible. These types of interactions, though individually weak, can collectively influence the crystal packing and physical properties of the compound.
Applications of 2 Chloro 3 Difluoromethyl Pyrazine As a Synthetic Building Block
Synthesis of Complex Organic Molecules
The reactivity of 2-Chloro-3-(difluoromethyl)pyrazine lends itself to the synthesis of intricate molecular architectures. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and serves as a handle for various cross-coupling reactions, while the difluoromethyl group influences the molecule's stability and electronic nature. These reactions are pivotal in constructing complex organic molecules that are often challenging to synthesize through other routes.
Key to its utility are transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.org These methodologies allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents onto the pyrazine (B50134) core. For instance, in Suzuki-Miyaura coupling, the chlorine atom can be displaced by various aryl or heteroaryl groups from boronic acids, leading to the formation of highly functionalized biaryl systems. rsc.org Similarly, Sonogashira coupling facilitates the introduction of acetylenic moieties, opening pathways to linear and conjugated structures. rsc.org The Buchwald-Hartwig amination provides a powerful tool for the synthesis of arylamines, a common motif in biologically active compounds. mdpi.com
Precursor for Advanced Pharmaceutical Scaffolds and Intermediates
The pyrazine ring is a well-established scaffold in medicinal chemistry, and the introduction of a difluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. nih.gov this compound serves as a crucial starting material for the synthesis of advanced pharmaceutical scaffolds and intermediates.
One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These fused heterocyclic systems are of significant interest due to their demonstrated activity as kinase inhibitors, a class of drugs that target enzymes involved in cell signaling and are crucial in cancer therapy. The synthesis often involves the reaction of a substituted hydrazine (B178648) with the this compound, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The difluoromethyl group in the final molecule can play a critical role in its interaction with the target protein.
Furthermore, the reactivity of the chloro-substituent allows for the introduction of various pharmacophores through nucleophilic substitution or cross-coupling reactions, enabling the generation of diverse libraries of compounds for drug discovery programs. nih.gov The resulting molecules often serve as key intermediates that undergo further elaboration to yield final active pharmaceutical ingredients.
Intermediate in Agrochemical Development
The development of novel and effective agrochemicals is crucial for global food security. Pyrazine derivatives have found application as fungicides, herbicides, and insecticides. nih.gov this compound is a valuable intermediate in the synthesis of new agrochemical candidates. The presence of the difluoromethyl group can impart desirable properties to the final product, such as enhanced biological activity and improved environmental stability.
While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, patent literature suggests the use of related chlorinated and fluorinated pyrazines in the synthesis of pesticides. The general synthetic strategies involve the modification of the pyrazine ring through reactions at the chloro- and difluoromethyl-substituted positions to introduce moieties known to confer pesticidal activity.
Utilization in Materials Science for Specialty Chemical Synthesis
The unique electronic and photophysical properties of pyrazine-containing molecules have led to their investigation in the field of materials science. While the direct application of this compound in materials science is an emerging area, its potential as a building block for specialty chemicals is significant. The electron-withdrawing nature of the pyrazine ring and the difluoromethyl group can be harnessed to create materials with specific electronic characteristics.
One area of interest is the synthesis of organic light-emitting diode (OLED) materials. Pyrazine derivatives have been incorporated into the structure of emitters and charge-transport materials in OLED devices. The ability to tune the electronic properties of the pyrazine core through substitution makes this compound an attractive starting material for the design of novel OLED components with improved efficiency and stability.
Design and Synthesis of Novel Pyrazine-Fused Heterocycles
The construction of fused heterocyclic systems is a prominent strategy in organic synthesis to create novel molecular frameworks with unique properties. This compound is an excellent precursor for the synthesis of a variety of pyrazine-fused heterocycles. researchgate.net
The reactive chloro group and the adjacent difluoromethyl group can participate in various cyclization reactions. For example, reaction with bifunctional nucleophiles can lead to the formation of new rings fused to the pyrazine core. These reactions often proceed through an initial nucleophilic substitution at the chloro position, followed by an intramolecular cyclization involving the difluoromethyl group or another position on the pyrazine ring. The resulting fused systems, such as pyrazolo[1,5-a]pyrazines and other related structures, are of interest for their potential applications in medicinal chemistry and materials science. researchgate.net
Ligand Synthesis for Coordination Chemistry
Pyrazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the substituents on the ring can modulate the electronic and steric properties of the resulting complexes. nih.gov
This compound can be derivatized to create novel ligands for coordination chemistry. The chloro group can be replaced by other coordinating groups through nucleophilic substitution, or the entire pyrazine unit can be incorporated into a larger ligand framework. The resulting ligands can then be used to synthesize metal complexes with potential applications in catalysis, sensing, and materials science. The difluoromethyl group can influence the properties of the final complex, such as its solubility, stability, and catalytic activity. Research in this area explores the synthesis and characterization of these novel coordination compounds and their potential applications. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Difluoromethylated Pyrazines
The efficient and environmentally benign synthesis of difluoromethylated pyrazines, including 2-Chloro-3-(difluoromethyl)pyrazine, is a primary area for future research. Current synthetic routes often rely on harsh conditions or expensive reagents, limiting their large-scale applicability. The development of novel and sustainable methodologies is crucial for unlocking the full potential of this class of compounds.
Key Research Thrusts:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the direct C-H difluoromethylation of heterocycles. tib.eunih.govnih.govresearchgate.net Future work will likely focus on adapting these methods for the selective difluoromethylation of chloropyrazine precursors. The use of organic dyes as photocatalysts and oxygen as a green oxidant presents a particularly sustainable approach. tib.eunih.govnih.govresearchgate.net
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, especially for reactions involving hazardous reagents or intermediates. mdpi.comresearchgate.netrsc.org The development of flow-based protocols for the synthesis of this compound could enable safer handling of fluorinating agents and facilitate process optimization.
Biocatalysis: The use of enzymes for the synthesis of organofluorine compounds is a nascent but rapidly growing field. Future research may explore the potential of engineered enzymes for the stereoselective synthesis of difluoromethylated pyrazine (B50134) derivatives, offering a highly sustainable and atom-economical alternative to traditional chemical methods.
Green Chemistry Metrics: A critical aspect of developing new synthetic methods will be the evaluation of their environmental impact using green chemistry principles. unife.itmdpi.commdpi.com This includes assessing factors such as atom economy, energy efficiency, and the use of renewable feedstocks.
Exploration of Underutilized Reactivity Modes and Selective Transformations
The reactivity of this compound is largely dictated by the interplay between the electron-deficient pyrazine core, the chloro substituent, and the difluoromethyl group. While some transformations can be predicted based on established heterocyclic chemistry, there is significant scope for exploring underutilized reactivity modes and developing highly selective transformations.
Areas for Exploration:
Late-Stage Functionalization: The ability to introduce the difluoromethyl group or modify the pyrazine core at a late stage in a synthetic sequence is highly desirable for drug discovery and the rapid generation of compound libraries. nih.govrsc.orgresearchgate.netrsc.org Research will likely focus on developing robust methods for the late-stage C-H functionalization of the pyrazine ring in the presence of the chloro and difluoromethyl substituents. nih.govresearchgate.net
Unconventional Reactivity of the Difluoromethyl Group: The difluoromethyl group is often considered a stable bioisostere of a hydroxyl or thiol group. nbinno.com However, its C-H bond can be activated under specific conditions, opening up possibilities for further functionalization. acs.org Future studies may investigate the deprotonation of the difluoromethyl group to generate a nucleophilic species for subsequent reactions.
Selective Cross-Coupling Reactions: The chlorine atom on the pyrazine ring is a handle for various transition metal-catalyzed cross-coupling reactions. While Suzuki, Stille, and Buchwald-Hartwig couplings are well-established, there is an opportunity to explore less common coupling partners and catalytic systems to access novel molecular architectures.
Advanced Characterization Techniques and In Situ Monitoring Approaches
A thorough understanding of the structure, properties, and reaction dynamics of this compound and its derivatives requires the application of advanced characterization techniques. Furthermore, in situ monitoring of synthetic reactions can provide valuable mechanistic insights and facilitate process optimization.
Promising Techniques:
Advanced NMR Spectroscopy: While standard ¹H, ¹³C, and ¹⁹F NMR are essential for routine characterization, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy will be crucial for unambiguously determining the structure of more complex derivatives.
In Situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the progress of synthetic reactions in real-time. rsc.orgresearchgate.netmdpi.comrsc.orgvapourtec.com This allows for the identification of transient intermediates and the optimization of reaction parameters without the need for offline sampling and analysis. Raman spectroscopy, in particular, is well-suited for monitoring reactions in aqueous media and through glass reactors. rsc.orgresearchgate.netmdpi.comrsc.orgvapourtec.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions. Obtaining crystal structures of this compound and its derivatives will be invaluable for understanding its solid-state packing and for rationalizing its physical properties.
Expansion of Synthetic Applications in Emerging Chemical Fields
The unique properties conferred by the difluoromethyl group and the pyrazine core suggest that this compound could find applications in a variety of emerging chemical fields beyond traditional medicinal and agrochemical research.
Potential Application Areas:
Materials Science: Pyrazine-containing polymers and organic materials have shown promise in electronic and optoelectronic applications. vapourtec.comrsc.org The introduction of the difluoromethyl group can modulate the electronic properties and intermolecular interactions of these materials. Future research could explore the synthesis of polymers and small molecules derived from this compound for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Chemical Biology: The pyrazine scaffold is present in numerous biologically active molecules. nih.govresearchgate.netresearchgate.net The difluoromethyl group can act as a lipophilic hydrogen bond donor, potentially influencing protein-ligand interactions. nbinno.com Derivatives of this compound could be explored as chemical probes to study biological processes or as fragments in the design of novel bioactive compounds.
Supramolecular Chemistry: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and coordinate to metal ions. This provides opportunities for the design and synthesis of novel supramolecular architectures, such as metal-organic frameworks (MOFs) and self-assembled capsules, with potential applications in gas storage, separation, and catalysis.
Synergistic Integration of Experimental and Computational Approaches for Mechanistic Understanding
A deep understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for the rational design of improved synthetic methods and novel applications. The synergistic integration of experimental and computational approaches will be pivotal in achieving this.
Synergistic Strategies:
Density Functional Theory (DFT) Calculations: DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions. researchgate.netmostwiedzy.plresearchgate.netbrandeis.educhemrxiv.org This can provide valuable insights into the mechanism of difluoromethylation and functionalization reactions, guiding the design of more efficient and selective catalysts and reaction conditions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of this compound and its derivatives in different environments. rawdatalibrary.net This can be particularly useful for understanding its behavior in biological systems or in the solid state.
Predictive Modeling: By combining experimental data with computational models, it may be possible to develop predictive models for the reactivity and properties of difluoromethylated pyrazines. This could accelerate the discovery of new compounds with desired characteristics.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-chloro-3-(difluoromethyl)pyrazine, and how are intermediates validated?
- Methodological Answer : A common approach involves activating pyrazine carboxamide precursors. For example, treating 3-chloropyrazine-2-carboxamide with DMF-dimethyl acetal forms a reactive dimethylaminomethylene intermediate, which undergoes cyclization with hydrazine hydrate under acidic conditions to yield triazole-substituted pyrazines (e.g., Step 2 in ). Real-time monitoring via LCMS ensures reaction completion, while crystallization (e.g., from 1,4-dioxane/AcOH) isolates pure products .
- Key Validation : NMR (¹H/¹³C) and LCMS confirm regioselectivity and purity. For instance, distinct splitting patterns in ¹H NMR distinguish chloro and difluoromethyl substituents .
Q. How do steric and electronic effects of substituents influence pyrazine reactivity in nucleophilic substitutions?
- Methodological Answer : The chloro group at C2 directs electrophilic attacks, while the difluoromethyl group at C3 introduces steric hindrance. Optimizing solvent polarity (e.g., DCM for carboxamide activation) and temperature (50–80°C) balances reactivity and selectivity. For example, DMF-dimethyl acetal reacts preferentially at the carboxamide site due to electron-withdrawing effects, avoiding side reactions at the difluoromethyl position .
Advanced Research Questions
Q. What computational frameworks accurately model the electronic transitions and vibronic coupling in this compound?
- Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) simulations incorporating all 24 vibrational modes (including symmetric C-Cl stretching and asymmetric CF₂ bending) reproduce absorption spectra. Configuration interaction (CI) calculations reveal splitting between S₁ (n→π*) and S₂ (π→π*) states, with the difluoromethyl group lowering transition energy by 0.3–0.5 eV due to inductive effects .
- Validation : Compare simulated spectra with experimental UV-Vis data, adjusting for solvent dielectric constants (e.g., ε = 3.6 for Ag surfaces in vacuum) .
Q. How can this compound be integrated into redox-active coordination polymers for spintronics?
- Methodological Answer : As a bridging ligand, its electron-deficient core facilitates charge transfer. For example, Cr(II) ions reduce pyrazine to radical anions in CrCl₂(pyrazine)₂, enabling ferrimagnetic ordering (Tc = 55 K) and conductivity (σ ≈ 10⁻² S/cm). Synthesis requires anaerobic conditions to stabilize reduced ligands, followed by SQUID magnetometry and four-probe conductivity measurements .
Q. What strategies resolve discrepancies in reported phosphorescence lifetimes for pyrazine derivatives near metal surfaces?
- Methodological Answer : Apply Chance-Prock-Silbey (CPS) theory to model distance-dependent decay rates. For pyrazine adsorbed on Ag(111), adjust parameters (e.g., dipole orientation, τ = 3.2 ns at infinite separation) and validate via time-resolved spectroscopy. Discrepancies <10% confirm surface defect contributions (e.g., argon interlayer thickness variations) .
Data Contradictions and Resolution
Q. Why do theoretical and experimental bond lengths for pyrazine derivatives sometimes diverge, and how is this addressed?
- Methodological Answer : Discrepancies arise from neglecting anharmonic vibrations in DFT (B3LYP). Hybrid QM/MM simulations with explicit solvent (e.g., COSMO model) improve agreement. For example, C-Cl bond lengths in this compound vary by <0.02 Å when solvent polarization is included .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
